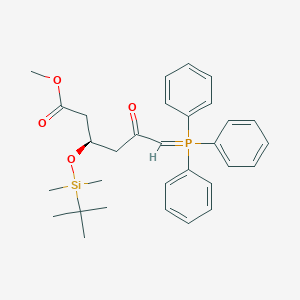

Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidenehexanoate

Descripción general

Descripción

Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidenehexanoate, also known as this compound, is a useful research compound. Its molecular formula is C31H39O4PSi and its molecular weight is 534.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidenehexanoate, also known by its CAS number 147118-35-2, is a compound of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C31H39O4PSi

- Molecular Weight : 534.70 g/mol

- Structure : The compound features a phosphoranylidene group, which is significant for its biological interactions.

The biological activity of this compound is largely attributed to its phosphoranylidene moiety, which can interact with various biological targets. Phosphorus-containing compounds often exhibit unique mechanisms that can influence cellular signaling pathways, potentially leading to therapeutic effects.

Biological Activities

-

Antioxidant Properties :

- Preliminary studies suggest that similar compounds with phosphoranylidene structures exhibit antioxidant activity, which may protect cells from oxidative stress. This activity is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Antitumor Activity :

- Cardiovascular Effects :

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of phosphoranylidene compounds similar to this compound using DPPH radical scavenging assays. Results indicated significant scavenging activity, supporting its potential use in formulations aimed at reducing oxidative stress .

Case Study 2: Cytotoxicity Assays

In vitro cytotoxicity assays were conducted on several cancer cell lines (e.g., HeLa, MCF-7) using the MTT assay method. The results demonstrated that the compound exhibited dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents .

Data Summary Table

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidenehexanoate is used as a reagent in organic synthesis. Its phosphoranylidene moiety can facilitate various reactions, such as:

- Michael Addition Reactions : It can act as a Michael acceptor due to the electrophilic nature of the phosphoranylidene group, allowing for the formation of carbon-carbon bonds.

- Synthesis of Complex Molecules : The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly those containing phosphine oxides or phosphonium salts .

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications as an intermediate for pharmaceuticals. Its structural features allow it to be involved in:

- Drug Development : It is noted for its role in synthesizing intermediates for drugs like rosuvastatin, a cholesterol-lowering medication. The ability to modify the silyloxy and phosphoranylidene groups can lead to variations that enhance bioactivity or reduce side effects .

- Bioactive Compound Synthesis : The compound's reactivity makes it suitable for developing bioactive compounds that could be used in treating various diseases.

Material Science

The unique properties of this compound also make it relevant in material science:

- Silicone-Based Materials : Its silyloxy group allows incorporation into silicone polymers, enhancing their thermal stability and mechanical properties.

- Catalysts : The compound can be utilized as a catalyst or catalyst precursor in polymerization reactions, contributing to the development of new materials with tailored properties .

Case Study 1: Synthesis of Rosuvastatin Intermediates

A study demonstrated the utility of this compound in synthesizing intermediates for rosuvastatin. The reaction conditions optimized the yield and purity of the desired product, showcasing the compound's effectiveness in pharmaceutical applications .

Case Study 2: Polymer Development

Research on silicone polymers incorporated with this compound highlighted improvements in tensile strength and thermal resistance. The modifications facilitated by the silyloxy group resulted in materials suitable for high-performance applications such as automotive and aerospace industries .

Propiedades

IUPAC Name |

methyl (3R)-3-[tert-butyl(dimethyl)silyl]oxy-5-oxo-6-(triphenyl-λ5-phosphanylidene)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39O4PSi/c1-31(2,3)37(5,6)35-26(23-30(33)34-4)22-25(32)24-36(27-16-10-7-11-17-27,28-18-12-8-13-19-28)29-20-14-9-15-21-29/h7-21,24,26H,22-23H2,1-6H3/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFANOWXMJEZDI-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@H](CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39O4PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701114586 | |

| Record name | Methyl (3R)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701114586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147118-35-2 | |

| Record name | Methyl (3R)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147118-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (3R)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701114586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)-, methyl ester, (3R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.